molecular formula C10H9N3O B3024139 6-Phenoxypyridazin-3-amine CAS No. 39539-69-0

6-Phenoxypyridazin-3-amine

Cat. No. B3024139
CAS RN: 39539-69-0
M. Wt: 187.2 g/mol
InChI Key: IGTXIZACJFSMLX-UHFFFAOYSA-N
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Description

6-Phenoxypyridazin-3-amine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is a solid-powder at ambient temperature .


Physical And Chemical Properties Analysis

6-Phenoxypyridazin-3-amine is a solid-powder at ambient temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Herbicidal Properties

6-Phenoxypyridazin-3-amine derivatives have been explored for their potential use as herbicides. Studies have shown that various 3-halo-6-phenoxypyridazines, as well as 3-anilino-6-phenoxypyridazines, exhibit herbicidal properties. These compounds, especially those with nitro groups on their benzene rings, have been evaluated for their effects on weed control, demonstrating significant herbicidal effects on specific plants like radish and millet while being non-injurious to crops like rice (Jojima & Tamura, 1965).

Synthesis and Chemical Properties

Research has focused on developing efficient synthesis methods for aminopyridazines, including 6-Phenoxypyridazin-3-amine and its derivatives. For instance, resin-bound thiophenols have been used as linkers in the solid-phase synthesis of aminopyridazines, demonstrating a versatile approach to diversifying the molecule's structure (Parrot, Wermuth, & Hibert, 1999).

Anticancer Potential

Recent studies have synthesized new derivatives of 6-Phenoxypyridazin-3-amine and evaluated their anti-inflammatory and anticancer activities. Some derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting potential applications in chemotherapy (Won & Park, 2010).

Molecular Studies

In molecular studies, 6-Phenoxypyridazin-3-amine derivatives have been used to synthesize cyclometalated platinum complexes. These complexes have been studied for their structural, electrochemical, and photophysical properties, contributing valuable insights into molecular chemistry and material science (Schneider et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 6-Phenylpyridazin-3-amine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for 6-Phenoxypyridazin-3-amine were not found, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrimidine derivatives through the integration of green methodologies . This could potentially guide future research involving 6-Phenoxypyridazin-3-amine.

properties

IUPAC Name

6-phenoxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTXIZACJFSMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495721
Record name 6-Phenoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxypyridazin-3-amine

CAS RN

39539-69-0
Record name 6-Phenoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1989 - CSIRO Publishing
… The first involved the conversion of 6-chloropyridazin-3-amine3 with the sodium phenoxide into the 6-phenoxypyridazin-3-amine which underwent ring closure with the substituted …
Number of citations: 14 www.publish.csiro.au
GB Barlin, LP Davies, MML Ngu - Australian Journal of Chemistry, 1988 - CSIRO Publishing
… An alternative synthesis involved the reaction of the 6-phenoxypyridazin3-amine 2-oxide (3) (prepared from 6-chloropyridazin-3-amine by oxidation to its oxide followed by replacement …
Number of citations: 4 www.publish.csiro.au
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1990 - CSIRO Publishing
… The alternative synthesis through the 6-phenoxypyridazin-3-amine 2-oxide (3) with bromoacetyl compounds such as oc-bromo-4-methylacetophenone or 3-bromoacetylpyridine was …
Number of citations: 5 www.publish.csiro.au
MML Ngu - 1989 - search.proquest.com
… After cooling, the solid was filtered off, washed with 1 M sodium hydroxide and water, dried and recrystallised from benzene to give 6-phenoxypyridazin-3-amine (0.5 g), mp 155-156 (…
Number of citations: 1 search.proquest.com

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